

Supercritical CO2 Extraction of Torulene: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Torulene*

Cat. No.: *B1238558*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torulene, a C40 carotenoid synthesized by red yeasts of the *Rhodotorula* and *Sporobidiobolus* genera, is a pigment of significant interest due to its potent antioxidant properties. Its potential applications span the pharmaceutical, nutraceutical, and cosmetic industries. Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) presents a green and efficient alternative to conventional solvent-based extraction methods for thermally sensitive compounds like **torulene**. This document provides detailed application notes and protocols for the extraction of **torulene** from red yeast using supercritical CO2, based on current scientific literature.

Supercritical CO2 is an ideal solvent for non-polar compounds like carotenenes.^{[1][2]} By manipulating temperature and pressure, the solvating power of supercritical CO2 can be fine-tuned to selectively extract target molecules. For the extraction of a mix of carotenoids with varying polarities, such as those found in *Rhodotorula* species (including the non-polar **torulene** and the more polar torularhodin), a sequential extraction strategy is highly effective. This involves an initial extraction with pure supercritical CO2 to isolate non-polar carotenoids, followed by a second step with the addition of a polar co-solvent like ethanol to recover more polar compounds.^{[1][2]}

Experimental Data

The efficiency of supercritical CO₂ extraction of **torulene** and other carotenoids is influenced by several key parameters, including pressure, temperature, CO₂ flow rate, and the use of a co-solvent. The following tables summarize quantitative data from various studies.

Table 1: Influence of Pressure on Total Carotenoid Extraction Yield[3]

Pressure (bar)	Temperature (°C)	CO ₂ Flow Rate (mL/min)	Co-solvent	Total Carotenoid Yield (µg/g dry yeast)
300	40	6	None	60.8 ± 1.1
400	40	6	None	68.0 ± 1.4
500	40	6	None	67.6 ± 1.4

Table 2: Effect of Co-solvent (Ethanol) on Carotenoid Recovery[3]

Pressure (bar)	Temperature (°C)	CO ₂ Flow Rate (L/min)	Co-solvent	Total Carotenoid Recovery (%)
400	40	6	None	-
400	60	6	None	-
400	40	6	Ethanol	71.70 ± 1.4
400	60	6	Ethanol	73.86 ± 1.9

Table 3: Carotenoid Profile of Rhodotorula sp. Extract[3]

Carotenoid	Percentage of Total Carotenoids (%)
Torularhodin	53.4
β-carotene	26.9
γ-carotene	8.3
Torulene	6.4

Table 4: Comparison of Supercritical CO2 Extraction with Conventional Solvent Extraction[4][5][6][7]

Extraction Method	Total Carotenoid Concentration (µg/g dry weight)	Major Carotenoids Identified
Supercritical CO2	332.09 ± 27.32	Torularhodin, Torulene
Acetone	19.9 ± 2.74	β-carotene

Experimental Protocols

Yeast Cultivation and Biomass Production

A robust protocol for the cultivation of red yeast is crucial for obtaining a high yield of carotenoids.

Materials:

- Rhodotorula strain (e.g., Rhodotorula glutinis, Rhodotorula mucilaginosa)
- Yeast Peptone Dextrose (YPD) medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)
- Petri dishes with Potato Dextrose Agar (PDA)
- Erlenmeyer flasks

- Bioreactor
- Incubator shaker
- Centrifuge

Protocol:

- Inoculum Preparation: Streak the yeast strain from glycerol stocks onto PDA plates and incubate at 26°C for 120 hours.[\[1\]](#)
- Starter Culture: Inoculate single red colonies into Erlenmeyer flasks containing YPD medium. Incubate at 26°C and 130 rpm for 96 hours in an orbital shaker.[\[1\]](#)
- Bioreactor Cultivation: Inoculate a bioreactor containing the appropriate production medium with 10% (v/v) of the starter culture.[\[1\]](#) The composition of the production medium can be optimized to enhance carotenoid production.
- Harvesting: After the desired incubation period (typically when the culture reaches the stationary phase), harvest the yeast cells by centrifugation.
- Washing: Wash the cell pellet with distilled water to remove residual medium components.
- Drying: Lyophilize (freeze-dry) the yeast biomass to obtain a dry powder. Store the dry biomass at 4°C until extraction.[\[1\]](#)

Cell Disruption (Pre-treatment)

The rigid cell wall of yeast can hinder the efficient extraction of intracellular carotenoids.[\[8\]](#) A pre-treatment step to disrupt the cell wall is therefore recommended.

Materials:

- Dry yeast biomass
- Glass beads (e.g., 0.5 mm diameter)
- 0.1 M Sodium Bicarbonate (NaHCO₃) solution

- Vortex mixer

Protocol:

- Suspend the lyophilized yeast cells in 0.1 M NaHCO₃ solution.[3]
- Add an equal volume of glass beads to the cell suspension.
- Vortex the mixture vigorously for a sufficient duration to achieve cell lysis. The time can be optimized for the specific yeast strain.
- After disruption, wash the biomass with distilled water and lyophilize again to ensure it is completely dry before extraction.[3]

Supercritical CO₂ Extraction Protocol

This protocol describes a two-step sequential extraction to separate non-polar carotenoids like **torulene** from more polar ones.

Equipment:

- Supercritical Fluid Extractor system equipped with a high-pressure pump, extraction vessel, and separator.
- CO₂ cylinder (food grade or higher)
- Co-solvent pump and reservoir (for ethanol)

Protocol:

Step 1: Extraction of Apolar Carotenoids (including **Torulene**)

- Load the pre-treated, dried yeast biomass into the extraction vessel.
- Set the desired extraction parameters. Optimal conditions for the selective extraction of torularhodin have been reported with both steps at 40°C and 300 bar.[1][2]
 - Pressure: 300 bar

- Temperature: 40°C
- CO2 Flow Rate: 6 L/min[1]
- Pressurize the system with CO2 to the setpoint.
- Once the desired pressure and temperature are reached, start the CO2 flow through the extraction vessel.
- Collect the extract from the separator. This fraction will be an orange-colored oily extract containing **torulene**, β -carotene, and γ -carotene.[1]
- Continue the extraction for a predetermined time or until the extraction yield plateaus.

Step 2: Extraction of Polar Carotenoids (Torularhodin)

- After completing Step 1, maintain the pressure and temperature in the extraction vessel containing the residual biomass.
- Introduce ethanol as a co-solvent into the supercritical CO2 stream. The addition of a co-solvent significantly improves the extraction yield of more polar compounds.[3]
- Continue the extraction under the same pressure and temperature conditions (300 bar, 40°C).[1][2]
- Collect the extract from the separator. This second fraction will be a red-colored extract highly enriched in torularhodin.[1]

Visualizations

Caption: Workflow for the sequential supercritical CO2 extraction of carotenoids from red yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iris.enea.it [iris.enea.it]
- 2. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO₂-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supercritical carbon dioxide extraction of lipids and carotenoids from Rhodotorula toruloides CBS 14 in comparison with conventional extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supercritical carbon dioxide extraction of lipids and carotenoids from Rhodotorula toruloides CBS 14 in comparison with conventional extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- To cite this document: BenchChem. [Supercritical CO₂ Extraction of Torulene: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238558#supercritical-co2-extraction-of-torulene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com